5-Furfurylidene-2-thiohydantoin
Overview
Description
5-Furfurylidene-2-thiohydantoin is a derivative of thiohydantoin, a sulfur analogue of hydantoin. This compound is characterized by the presence of a furfurylidene group attached to the thiohydantoin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furfurylidene-2-thiohydantoin typically involves the condensation of furfural with thiohydantoin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the furfurylidene moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Furfurylidene-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiohydantoin ring to its corresponding hydantoin derivative.
Substitution: The furfurylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoin derivatives.
Substitution: Various substituted furfurylidene-thiohydantoin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anticonvulsant agent.
Industry: Utilized in the development of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Furfurylidene-2-thiohydantoin involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in microbial metabolism. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-2-thiohydantoin
- 5-Cinnamylidene-2-thiohydantoin
- 5-Arylidene thiohydantoin derivatives
Uniqueness
5-Furfurylidene-2-thiohydantoin stands out due to its unique furfurylidene group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader spectrum of biological activities and greater potential for diverse applications .
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(13)10-7)4-5-2-1-3-12-5/h1-4H,(H2,9,10,11,13)/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARSQZBFJYWLJC-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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